

Application Notes and Protocols for Measuring Hippocampal Volume Following NSI-189 Treatment

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Compound of Interest		
Compound Name:	OM-189	
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These application notes provide a comprehensive guide to the techniques used to measure hippocampal volume, a key biomarker in assessing the therapeutic effects of the neurogenic compound NSI-189. The protocols detailed below are intended to provide standardized methods for acquiring reliable and reproducible data in both preclinical and clinical research settings.

Introduction to NSI-189 and Hippocampal Volume

NSI-189 is an experimental drug that has been investigated for its potential to treat major depressive disorder (MDD), cognitive impairment, and other neurological conditions.[1][2] Its proposed mechanism of action involves the stimulation of neurogenesis, the process of generating new neurons, particularly within the hippocampus.[1][3][4] The hippocampus is a brain structure critical for learning, memory, and mood regulation. A reduction in hippocampal volume is a recognized characteristic in individuals with depression.[5][6] Preclinical studies in mice have suggested that NSI-189 can stimulate neurogenesis in the hippocampus and significantly increase its volume.[3][4] Consequently, measuring changes in hippocampal volume serves as a critical quantitative endpoint for evaluating the efficacy of NSI-189 and similar neurogenic compounds.



Data Summary: Effects of NSI-189 on Hippocampal Volume

The following tables summarize the available quantitative data from preclinical and clinical studies investigating the effect of NSI-189 on hippocampal volume.

Table 1: Preclinical Studies on NSI-189 and Hippocampal Volume

Study Type	Animal Model	Treatmen t Group	Duration	Measure ment Techniqu e	Key Findings	Referenc e
In vivo	Healthy adult mice	NSI-189	28 days	Not specified	Significantl y increased hippocamp al volume.	[3][4]
In vivo	Rat model of ischemic stroke	NSI-189	12 and 24 weeks	Histopathol ogy (MAP2 immunorea ctivity)	Significant increments in neurite outgrowth (a proxy for structural plasticity) in the hippocamp us.	[7][8]
In vivo	Irradiated rats	NSI-189	Not specified	Histological assessmen t (Nissl stained tissues)	No significant changes in hippocamp al volume.	[9]

Table 2: Clinical Studies on NSI-189 and Hippocampal Volume



Study Phase	Patient Populatio n	Treatmen t Group	Duration	Measure ment Techniqu e	Key Findings	Referenc e
Phase 1B	Major Depressive Disorder	NSI-189 (40 mg, 80 mg, 120 mg daily)	28 days	Magnetic Resonance Imaging (MRI)	A modest, though not statistically significant, increase in the left hippocamp al volume in the NSI-189-treated patients.	[3]

Experimental Protocols

Two primary methods are employed for the accurate measurement of hippocampal volume: Magnetic Resonance Imaging (MRI) for in vivo analysis in human and animal studies, and stereology for ex vivo histological analysis, predominantly in animal models.

Protocol 1: MRI-Based Manual Segmentation of the Hippocampus

Magnetic Resonance Imaging (MRI) is the gold-standard for in vivo measurement of hippocampal volume. Manual segmentation by a trained analyst remains the most accurate method. The following protocol is based on the principles of the EADC-ADNI Harmonized Protocol (HarP), which aims to standardize hippocampal segmentation.

- 1. Image Acquisition:
- Acquire high-resolution T1-weighted structural MRI scans. A 3T scanner is recommended for optimal resolution.
- 2. Software for Segmentation:



- Utilize software that allows for manual tracing of regions of interest (ROIs) in threedimensional space, such as ITK-SNAP, FreeSurfer, or Slicer.
- 3. Segmentation Procedure (Coronal View):
- Anterior Hippocampus (Head):
 - Identify the most anterior slice where the hippocampus is visible.
 - Trace the grey matter of the hippocampus, using the surrounding white matter of the temporal lobe and the alveus as boundaries.
- Hippocampal Body:
 - Continue tracing slice-by-slice, defining the superior border by the alveus/fimbria and the inferior border by the white matter of the parahippocampal gyrus.
 - The medial border is defined by the ambient cistern.
- Posterior Hippocampus (Tail):
 - Trace the hippocampus as it extends posteriorly and superiorly. The fimbria and crus of the fornix are key landmarks.
- 4. Volumetric Calculation:
- The segmentation software will automatically calculate the volume of the traced ROI by summing the area of the hippocampus on each slice and multiplying by the slice thickness.
- 5. Quality Control:
- All segmentations should be reviewed by a second trained analyst to ensure consistency and accuracy. Inter-rater and intra-rater reliability should be established.

Protocol 2: Stereological Estimation of Hippocampal Volume

Methodological & Application





Stereology provides an unbiased and quantitative method for estimating the volume of threedimensional structures from two-dimensional sections. The Cavalieri principle is the foundation of this technique.

1. Tissue Preparation:

- Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Post-fixation: Remove the brain and post-fix in 4% PFA overnight at 4°C.
- Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS until it sinks.
- Freezing and Sectioning: Freeze the brain and cut coronal sections of a known and uniform thickness (e.g., 40 μm) using a cryostat or freezing microtome. Collect every nth section (e.g., every 5th section) in series.

2. Staining:

- · Mount the collected sections on slides.
- Perform a Nissl stain (e.g., with cresyl violet) to visualize the cytoarchitecture of the hippocampus.

3. Stereological Analysis:

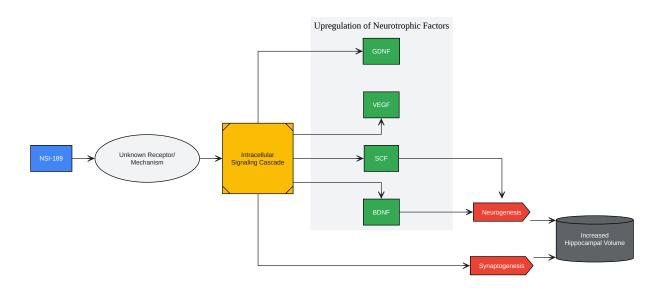
- Equipment: Use a microscope equipped with a motorized stage, a camera, and stereology software (e.g., Stereo Investigator).
- Delineation of the Hippocampus: At low magnification (e.g., 4x or 10x), trace the boundary of the hippocampus on each section.
- Application of the Cavalieri Estimator:
 - The software will overlay a grid of points with a known area associated with each point (a(p)) onto the delineated hippocampus.
 - Count the number of points (P) that fall within the hippocampal boundary for each section.



- Volume Calculation: The volume (V) of the hippocampus is estimated using the following formula: V = ΣP * t * (1/ssf) * a(p) Where:
 - ΣP is the sum of points counted across all sections.
 - t is the section thickness.
 - ssf is the section sampling fraction (e.g., 1/5 if every 5th section was collected).
 - a(p) is the area associated with each point on the grid.
- 4. Data Analysis:
- Calculate the total hippocampal volume for each animal.
- Perform statistical analysis to compare the hippocampal volumes between the NSI-189 treated group and the control group.

Visualizations NSI-189 Proposed Signaling Pathway



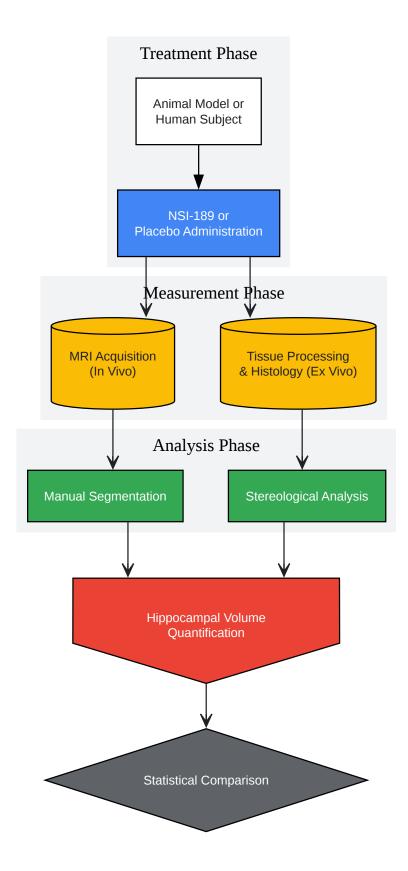


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Caption: Proposed signaling pathway of NSI-189 leading to increased hippocampal volume.

Experimental Workflow for Hippocampal Volume Measurement





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Caption: Experimental workflow for measuring hippocampal volume after NSI-189 treatment.



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